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Quantitative Inhibition Data

The following table summarizes the experimentally determined inhibition constants for Indirubin-5-

sulfonate against its known targets.

Kinase/Target Experimental Model
Inhibition
Constant

Type of Assay

Glycogen Phosphorylase b
(GPb)

Rabbit muscle K(_i) = 13.8 ± 0.2

µM [1]

Kinetic analysis

Glycogen Phosphorylase a
(GPa)

Rabbit muscle K(_i) = 57.8 ± 7.1

µM [1]

Kinetic analysis

Cyclin-Dependent Kinase 2
(CDK2)

Active pCDK2-cyclin A

complex

IC(_{50}) = 35 nM

[1]
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The quantitative data in the table above were generated using the following established experimental

methods:

Kinetic Analysis for Glycogen Phosphorylase Inhibition: The inhibition constants (K(_i)) for GPb
and GPa were determined through kinetic analysis. This assay measured the ability of Indirubin-5-
sulfonate to inhibit the activity of glycogen phosphorylase enzymes. The study also found that
Indirubin-5-sulfonate acts synergistically with glucose in inhibiting GPb [1].

X-ray Crystallography for Binding Mode Determination: The molecular basis of its binding to GPb
was elucidated by determining the crystal structure of the GPb/Indirubin-5-sulfonate complex at

2.3 Å resolution. This structural analysis clearly showed that the compound binds at the purine
inhibitor site, intercalating between the aromatic rings of Phe285 and Tyr613. This is the same site

where known inhibitors like caffeine and flavopiridol bind [1].
Comparative Structural Analysis: The binding mode of Indirubin-5-sulfonate to GPb was

compared with its binding to CDK2. This analysis revealed that the compound has more extensive
interactions with the active site of CDK2 than with GPb, providing a structural explanation for its

significantly higher affinity towards CDK2 [1].

Structural Basis of Selectivity and Binding

The significant difference in potency between CDK2 (nanomolar) and Glycogen Phosphorylase

(micromolar) highlights its selectivity. The following diagram illustrates the key structural insights into how

Indirubin-5-sulfonate binds to its targets.
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Context Among Indirubin Derivatives

To help frame your research, it is useful to understand how Indirubin-5-sulfonate fits into the broader

family of indirubin-based kinase inhibitors.

A Well-Established Kinase Inhibitor Scaffold: Indirubins are recognized as a potent class of ATP-

competitive inhibitors for several kinases, including CDKs and GSK-3β [2] [3]. The core
pharmacophore, consisting of the lactam and bis-indole nitrogens, forms key hydrogen bonds in the

kinase active site [2].
Selectivity is Governed by Substitution Patterns: The selectivity of indirubins for one kinase over

another is highly dependent on the position and nature of chemical substitutions.
A bulky bromo group at the 6-position is a key determinant for selectivity towards GSK-3β

over CDKs in mammalian cells, as it exploits the difference in the "gatekeeper" residue in the
ATP-binding pocket [2].

Extending the oxime moiety at the 3'-position with hydrophilic chains (like piperazine or
pyrrolidine) has been successfully used to enhance water solubility while maintaining or

improving GSK-3β affinity and selectivity [2] [4] [5].
Comparison to Other Bromo-Substituted Indirubins: Recent research on 5-bromo and 6-bromo

indirubin derivatives shows that subtle changes in the bromine position can shift selectivity between
GSK-3β and CDK8/9, impacting their anti-inflammatory effects in human monocytes [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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